molecular formula C11H10O3 B3376955 2-(1-Benzofuran-2-yl)propanoic acid CAS No. 1249571-02-5

2-(1-Benzofuran-2-yl)propanoic acid

Cat. No. B3376955
CAS RN: 1249571-02-5
M. Wt: 190.19 g/mol
InChI Key: LTVQXCJIJREDGA-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-yl)propanoic acid, also known as 2-Benzofuranacetic acid, α-methyl-, is a chemical compound with the molecular formula C11H10O3 .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and a high yield . A novel one-pot three-step procedure for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives has also been described .


Molecular Structure Analysis

The molecular weight of this compound is 190.2 g/mol .


Chemical Reactions Analysis

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Benzofuran substituted chalcone compounds are also important in anticancer drug research . A novel series of chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones, were designed, synthesized, and characterized .

Scientific Research Applications

2-BPA has been studied for its potential applications in the fields of biochemistry, pharmacology, and toxicology. It has been used as an inhibitor of the enzyme aldose reductase, which plays a role in the development of diabetic complications. It has also been studied for its effects on the expression of genes involved in inflammation, cancer, and other diseases. In addition, 2-BPA has been used as a model compound for the study of the mechanisms of drug action.

Advantages and Limitations for Lab Experiments

2-BPA has several advantages as a research compound. It is relatively stable and inexpensive to obtain, and it is easy to synthesize. In addition, it has a wide range of potential applications in biochemistry, pharmacology, and toxicology. However, it is not without its limitations. It is not soluble in water, which can make it difficult to handle in laboratory experiments. In addition, its effects on the expression of genes involved in inflammation and cancer are still not fully understood.

Future Directions

There are several potential future directions for research on 2-BPA. First, further studies could be conducted to better understand its mechanism of action and its effects on gene expression. Second, more research could be done to investigate its potential applications in the treatment of diabetes and other diseases. Third, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent. Finally, additional research could be conducted to explore its potential as a drug delivery system or as a vehicle for targeted drug delivery.

properties

IUPAC Name

2-(1-benzofuran-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(11(12)13)10-6-8-4-2-3-5-9(8)14-10/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVQXCJIJREDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1249571-02-5
Record name 2-(1-benzofuran-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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